Pifazin

Description

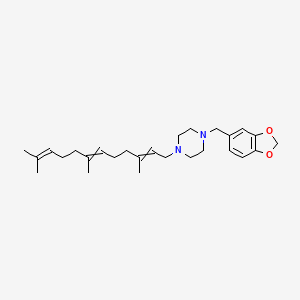

Structure

3D Structure

Properties

Molecular Formula |

C27H40N2O2 |

|---|---|

Molecular Weight |

424.6 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine |

InChI |

InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3 |

InChI Key |

DVJCPEWCHQLAEH-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pifazin (Pifarnine): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Pifazin, also known as Pifarnine. This compound is an anti-ulcer agent that emerged from research in the late 1970s. This document collates available information on its development, presents a plausible synthesis pathway based on its chemical structure, and outlines the expected experimental protocols and data for its evaluation. Due to the limited publicly available information on this specific compound, some sections of this guide are based on established principles of medicinal chemistry and pharmacology for analogous compounds.

Discovery and Development

This compound, chemically known as 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine, was developed by the Italian pharmaceutical company Pierrel.[1] While some sources indicate its introduction in 1983, a preliminary clinical study on its gastric anti-secretory activity was published as early as 1979 by Ghidini et al.[2] This suggests that the core discovery and initial clinical investigations took place in the late 1970s.

The research context of this era was heavily focused on understanding and controlling gastric acid secretion as a primary treatment for peptic ulcer disease. The development of this compound would have been part of the broader effort to find novel compounds that could offer therapeutic benefits, potentially through mechanisms involving the reduction of stomach acid or the protection of the gastric mucosa.

The initial clinical study identified this compound's utility in treating a range of gastrointestinal conditions, including:

-

Peptic ulcer

-

Gastritis

-

Esophagitis

-

Enteritis

-

Jejunal diseases

Synthesis Pathway

While the precise, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on its structure, employing well-established organic chemistry reactions. The molecule consists of three main fragments: the piperazine core, the piperonyl group (1,3-benzodioxol-5-ylmethyl), and the farnesyl group (3,7,11-trimethyldodeca-2,6,10-trienyl). A likely synthetic strategy would involve the sequential alkylation of piperazine.

A proposed two-step synthesis is outlined below:

Step 1: Monofunctionalization of Piperazine with Farnesyl Bromide

In this initial step, piperazine is reacted with farnesyl bromide. To favor mono-alkylation, a large excess of piperazine is used. This statistical control ensures that the majority of the product is the desired N-farnesylpiperazine.

Step 2: N-Alkylation with Piperonyl Chloride

The intermediate, N-farnesylpiperazine, is then reacted with piperonyl chloride (1-(chloromethyl)-1,3-benzodioxole) in the presence of a mild base to neutralize the HCl generated during the reaction. This step attaches the piperonyl group to the second nitrogen of the piperazine ring, yielding the final product, this compound.

Logical Flow of this compound Synthesis```dot

Caption: Hypothesized mechanism of this compound via H2 receptor antagonism.

Conclusion

This compound (Pifarnine) represents an interesting, albeit not widely documented, compound from the era of anti-secretory drug discovery. Its development by Pierrel in the late 1970s contributed to the therapeutic options for peptic ulcer and related diseases. While detailed public data on its synthesis and pharmacology are scarce, this guide provides a scientifically grounded framework for understanding its likely discovery path, synthesis, and mechanism of action. Further research into historical patent literature and Italian clinical journals may yield more specific data on this compound.

References

Pifazin (Pyrazinamide): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifazin, more commonly known by its generic name Pyrazinamide, is a cornerstone of first-line combination therapy for tuberculosis, a persistent global health threat caused by Mycobacterium tuberculosis. Its unique ability to eradicate persistent, non-replicating mycobacteria residing in acidic environments, such as within macrophages and caseous granulomas, makes it an indispensable component of modern short-course chemotherapy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of Pyrazinamide, tailored for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Physicochemical Properties

Pyrazinamide (pyrazine-2-carboxamide) is a synthetic analogue of nicotinamide. Its simple yet effective chemical structure is fundamental to its prodrug nature and subsequent activation within the mycobacterial cell.

Table 1: Chemical and Physical Properties of Pyrazinamide

| Property | Value | Source |

| IUPAC Name | pyrazine-2-carboxamide | [1] |

| Molecular Formula | C₅H₅N₃O | [1] |

| Molar Mass | 123.115 g·mol⁻¹ | [2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 190-192 °C | [3] |

| Water Solubility | 15,000 mg/L (at 25 °C) | [4] |

| logP | -0.60 | [4] |

| pKa | ~0.5 | [5] |

Mechanism of Action: A Multi-faceted Approach

Pyrazinamide is a prodrug that requires activation within the mycobacterium to exert its bactericidal effects. The acidic environment of the tuberculous lesion is crucial for its activity.[6] The mechanism of action can be delineated into several key steps:

-

Uptake and Activation: Pyrazinamide passively diffuses into Mycobacterium tuberculosis. Inside the bacillus, the enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid (POA).[7]

-

Efflux and Protonation: POA is then effluxed into the extracellular space. In the acidic environment of the granuloma (pH 5.0-5.5), POA is protonated to form protonated pyrazinoic acid (HPOA).[4]

-

Re-entry and Accumulation: The uncharged HPOA readily diffuses back into the mycobacterial cytoplasm. Due to the neutral intracellular pH, HPOA deprotonates back to POA, which becomes trapped and accumulates within the cell, leading to a drop in intracellular pH.[4]

-

Target Inhibition: The primary target of POA has been identified as the aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of coenzyme A (CoA).[8] By binding to PanD, POA disrupts the synthesis of pantothenate and consequently CoA, which is vital for numerous metabolic processes, including energy production and fatty acid synthesis.[8][9] While initially thought to directly inhibit fatty acid synthase (FAS-I), it is now understood that the disruption of CoA synthesis is the key inhibitory action.[6]

The following diagram illustrates the activation and proposed mechanism of action of Pyrazinamide.

Experimental Protocols

Accurate determination of Pyrazinamide concentration in biological matrices and its efficacy against M. tuberculosis are crucial in both clinical and research settings. The following are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Pyrazinamide Quantification

This method is used for the quantitative analysis of Pyrazinamide in plasma or pharmaceutical dosage forms.

Table 2: HPLC Protocol for Pyrazinamide Estimation

| Step | Description |

| Sample Preparation | Accurately weigh and dissolve the sample (e.g., ground tablet powder or plasma extract) in a suitable solvent, often the mobile phase. For plasma, a protein precipitation or solid-phase extraction step is required. Centrifuge to remove particulates. |

| Chromatographic System | A standard HPLC system equipped with a UV detector. |

| Column | A reverse-phase column, such as a C18 or C8 column (e.g., Luna C-18, 5 µm, 4.6 x 150 mm).[3] |

| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio (e.g., 50:50 v/v). The pH of the buffer is typically adjusted (e.g., to pH 4.4).[10] |

| Flow Rate | Typically 1.0 mL/min.[3] |

| Detection Wavelength | UV detection at approximately 269 nm.[10] |

| Injection Volume | 20 µL.[11] |

| Quantification | A calibration curve is generated using standard solutions of known Pyrazinamide concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve. |

The following diagram outlines the general workflow for HPLC analysis of Pyrazinamide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Pyrazinamide, this is typically determined using a broth microdilution method.

Table 3: Broth Microdilution MIC Protocol for Pyrazinamide against M. tuberculosis

| Step | Description |

| Inoculum Preparation | Prepare a standardized suspension of M. tuberculosis from a fresh culture, adjusted to a specific McFarland turbidity standard (e.g., 0.5).[12] |

| Medium | Use a suitable liquid medium for mycobacterial growth, such as Middlebrook 7H9 broth. The pH of the medium is critical for Pyrazinamide activity and is typically adjusted to be acidic (e.g., pH 5.5-6.0), although methods at neutral pH are also being developed.[12][13] |

| Drug Dilution | Prepare serial twofold dilutions of Pyrazinamide in the broth medium in a 96-well microtiter plate. Concentrations may range from ≤12.5 to 800 µg/mL.[12] |

| Inoculation | Inoculate each well with the prepared bacterial suspension. Include a drug-free growth control well. |

| Incubation | Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days).[12] |

| Reading Results | The MIC is determined as the lowest concentration of Pyrazinamide that shows no visible bacterial growth. A growth indicator, such as resazurin, can be added to aid in the visualization of viability (a color change from blue to pink indicates growth).[13] |

Conclusion

Pyrazinamide remains a vital tool in the global fight against tuberculosis. Its efficacy is intrinsically linked to its unique chemical properties and its complex mechanism of action, which is dependent on both host and bacterial factors. A thorough understanding of its structure, properties, and the experimental methods used for its evaluation is essential for the ongoing development of new anti-tubercular agents and the optimization of existing treatment regimens. This guide provides a foundational technical overview to support these critical research and development endeavors.

References

- 1. frontiersin.org [frontiersin.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. droracle.ai [droracle.ai]

- 7. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. sciensage.info [sciensage.info]

- 12. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

In Vitro Effects of Pyrazinamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of pyrazinamide (PZA), a critical first-line antitubercular agent. PZA, a prodrug, is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2][3][4][5][6][7][8] Its activity is notably more potent in the acidic environments found within host macrophages, which contributes to the discrepancy between its strong in vivo efficacy and modest in vitro activity under standard neutral pH conditions.[2][3][9][10][11][12][13] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on pyrazinamide, providing insights into its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Table 1: In Vitro Activity of Pyrazinamide and Pyrazinoic Acid

| Compound | Organism | In Vitro Model | pH | Key Findings | Reference |

| Pyrazinamide (PZA) | Mycobacterium tuberculosis | Axenic Culture | 5.8 | Sterilizing effect rate of 0.10 log10 CFU/mL/day starting on day 6. | [14][15][16] |

| Pyrazinamide (PZA) | Mycobacterium tuberculosis | Axenic Culture | 5.6 | Bactericidal concentration of 50 µg/mL. | [13] |

| Pyrazinamide (PZA) | Mycobacterium tuberculosis | Chemostat Culture | 6.3 | Bactericidal effects observed between 250 and 500 µg/mL. | [13] |

| Pyrazinoic Acid (POA) | Mycobacterium tuberculosis | Axenic Culture | 5.5 or 6.0 | Inhibition of C16 biosynthesis. | [17] |

| 5-Chloro-pyrazinamide | Mycobacterium tuberculosis | Axenic Culture | N/A | 96% inhibition of fatty acid biosynthesis. | [17] |

| n-Propyl Pyrazinoate | Mycobacterium tuberculosis | Axenic Culture | N/A | 94% inhibition of fatty acid biosynthesis. | [17] |

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Pyrazinamide

| Parameter | In Vitro Model | Value | Significance | Reference |

| AUC0-24/MIC for 90% Maximal Effect | PK/PD Model | 209.08 | Target for achieving sterilizing effect. | [14][15][16] |

| Resistance Suppression | PK/PD Model | Linked to the percentage of time the concentration persists above the MIC. | Important for preventing the emergence of drug resistance. | [14][15] |

Table 3: Pyrazinamide Resistance in Mycobacterium tuberculosis

| Resistance Mechanism | Method of Detection | Prevalence | Key Points | Reference |

| pncA Mutations | Gene Sequencing | Major mechanism of PZA resistance.[3][4][5][7][8] | Mutations lead to loss of pyrazinamidase activity, preventing the conversion of PZA to its active form, POA. | [3][4][5][7][8] |

| Non-pncA Mutations | Gene Sequencing | Present in some PZA-resistant isolates. | Mutations in genes such as rpsA and panD have been associated with PZA resistance. | [18] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of pyrazinamide and a typical workflow for assessing its in vitro activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for key experiments cited in the literature.

Pyrazinamide Susceptibility Testing in Axenic Culture

This protocol is adapted from methodologies used to determine the minimum inhibitory concentration (MIC) and bactericidal activity of PZA against M. tuberculosis in a liquid medium.

1. Media Preparation:

-

Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Adjust the pH of the medium to 5.8 using hydrochloric acid. Acidic pH is critical for PZA activity in vitro.[2][3][9][13]

2. Inoculum Preparation:

-

Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth at neutral pH.

-

Wash the bacterial cells with phosphate-buffered saline (PBS).

-

Resuspend the pellet in the acidic 7H9 medium and adjust the optical density at 600 nm (OD600) to obtain a starting inoculum of approximately 10^5 colony-forming units (CFU)/mL.

3. Drug Preparation:

-

Prepare a stock solution of pyrazinamide in sterile distilled water.

-

Perform serial dilutions to obtain the desired final concentrations in the assay.

4. Assay Setup:

-

In a 96-well microplate, add 100 µL of the bacterial suspension to each well.

-

Add 100 µL of the appropriate PZA dilution to the test wells. Include a drug-free control.

-

Incubate the plates at 37°C.

5. Determination of MIC:

-

After 7-14 days of incubation, determine the MIC as the lowest concentration of PZA that inhibits visible growth.

6. Determination of Bactericidal Activity:

-

At various time points (e.g., day 0, 3, 6, 9, 12), collect aliquots from the wells.

-

Perform serial dilutions in PBS and plate on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the CFUs.

-

Plot the log10 CFU/mL against time to determine the kill kinetics.

Macrophage Infection Model

This model is used to evaluate the intracellular activity of PZA in a more physiologically relevant environment.

1. Cell Culture:

-

Culture human or murine macrophages (e.g., THP-1 or J774A.1) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Bacterial Infection:

-

Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.

-

Wash the cells with PBS to remove extracellular bacteria.

3. Drug Treatment:

-

Add fresh culture medium containing various concentrations of PZA to the infected cells.

-

Include an untreated control.

4. Intracellular Viability Assessment:

-

At different time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the macrophages with 0.1% saponin or Triton X-100.

-

Serially dilute the lysates and plate on 7H11 agar to enumerate intracellular CFUs.

5. Data Analysis:

-

Calculate the change in intracellular bacterial numbers over time to determine the efficacy of PZA.

This guide provides a foundational understanding of the in vitro effects of pyrazinamide. For more specific applications and advanced techniques, researchers are encouraged to consult the primary literature.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Intracellular localisation of Mycobacterium tuberculosis affects efficacy of the antibiotic pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. aphl.org [aphl.org]

- 9. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis [elifesciences.org]

- 10. Intracellular localisation of Mycobacterium tuberculosis affects efficacy of the antibiotic pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. The effect of growth rate on pyrazinamide activity in Mycobacterium tuberculosis - insights for early bactericidal activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. journals.asm.org [journals.asm.org]

Pifazin (Pefloxacin): A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Pifazin, the brand name for the fluoroquinolone antibiotic Pefloxacin. The following sections detail quantitative data, experimental methodologies, and visual representations of key processes to support research and drug development efforts.

Core Physicochemical Properties

Pefloxacin is a synthetic, broad-spectrum antibacterial agent. An understanding of its physicochemical properties, particularly solubility and stability, is crucial for formulation development, ensuring therapeutic efficacy and safety. Pefloxacin is known to exist in different crystalline forms, which can influence its dissolution profile.

Pefloxacin Solubility Data

The solubility of Pefloxacin is influenced by the solvent, pH, and the specific salt form used (e.g., Pefloxacin mesylate). The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Pefloxacin Mesylate in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Water | 67 | 156.0 | Sonication may be recommended to aid dissolution.[1] |

| DMSO | 14 | 32.59 | - |

| Ethanol | < 1 | - | Insoluble or slightly soluble.[1] |

| Dimethyl Formamide | ~ 3 | - | - |

Table 2: Solubility in Mixed Solvent Systems

| Solvent System | Solubility (mg/mL) | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 | Clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 | Clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 | Clear solution. |

| 1:3 solution of DMSO:PBS (pH 7.2) | ~ 0.25 | For Pefloxacin mesylate hydrate. |

Fluoroquinolones, as a class, tend to exhibit higher aqueous solubility at both acidic and basic pH ranges.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic equilibrium solubility of Pefloxacin in a specific solvent system.

Materials:

-

Pefloxacin (or its salt form)

-

Solvent of interest (e.g., purified water, buffer solutions of varying pH)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Prepare a series of vials containing a known volume of the solvent.

-

Addition of Solute: Add an excess amount of Pefloxacin to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by sampling at various time points until the concentration of the dissolved Pefloxacin plateaus.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Dilute the sample as necessary with the solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of Pefloxacin in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of Pefloxacin in the solvent, taking into account any dilution factors.

Below is a Graphviz diagram illustrating the workflow of the shake-flask solubility determination method.

Pefloxacin Stability Data

The stability of Pefloxacin is a critical parameter that can be affected by various environmental factors. Forced degradation studies are employed to understand the degradation pathways and the intrinsic stability of the molecule.

Table 3: Stability of Pefloxacin under Forced Degradation Conditions

| Stress Condition | Conditions | Degradation (%) | Observations |

| Acidic | 0.1 M HCl, reflux for 6 hours | Significant | - |

| Alkaline | 0.1 M NaOH, reflux for 6 hours | Mild | - |

| Oxidative | 3% H₂O₂, 24 hours at room temperature | Significant | - |

| Photolytic | Exposure to UV light for 24 hours | Significant | - |

| Dry Heat | 50°C for 7 days | Negligible (<1%) | The drug is stable to dry heat. |

Storage Stability:

-

Solid Form: Pefloxacin mesylate hydrate is stable for at least 4 years when stored at -20°C.

-

Aqueous Solution: It is recommended not to store aqueous solutions for more than one day.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation profile of a drug substance.

Objective: To investigate the degradation behavior of Pefloxacin under various stress conditions.

Materials:

-

Pefloxacin

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Reflux condenser

-

Water bath

-

UV light chamber

-

Oven

-

HPLC with a photodiode array (PDA) detector

General Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Pefloxacin in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Acid Hydrolysis: Mix the Pefloxacin stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Reflux the mixture for a specified period (e.g., 6 hours) or until sufficient degradation is observed.

-

Alkaline Hydrolysis: Mix the Pefloxacin stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Reflux the mixture for a specified period (e.g., 6 hours).

-

Oxidative Degradation: Treat the Pefloxacin stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a specified time (e.g., 24 hours).

-

Photolytic Degradation: Expose the Pefloxacin stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.

-

Thermal Degradation (Dry Heat): Expose the solid Pefloxacin powder to a high temperature (e.g., 50°C) in an oven for an extended period (e.g., 7 days).

-

Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity of the parent drug and identifying the formation of degradation products.

Pefloxacin Degradation Pathway

The degradation of Pefloxacin, like other fluoroquinolones, often involves modifications to the piperazine ring and the quinolone core. The piperazine moiety is particularly susceptible to oxidative degradation.

Below is a conceptual diagram representing a potential degradation pathway for Pefloxacin, highlighting the susceptible chemical groups.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pyrazinamide

Disclaimer: The term "Pifazin" is not a recognized pharmaceutical agent. This guide assumes the user intended to research "Pyrazinamide," a first-line medication for the treatment of tuberculosis. All information herein pertains to Pyrazinamide.

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of pyrazinamide, tailored for researchers, scientists, and drug development professionals. It includes detailed data, experimental methodologies, and visual representations of key pathways and processes.

Pharmacokinetics

Pyrazinamide is well-absorbed orally and widely distributed throughout the body, including into the cerebrospinal fluid.[1][2] Its pharmacokinetic profile is crucial for its efficacy in treating tuberculosis, particularly its ability to penetrate and act in the acidic environment of macrophages and inflamed tissues.[1][3]

Absorption

Pyrazinamide is rapidly and almost completely absorbed from the gastrointestinal tract.[4] The oral bioavailability is approximately 90%.[5]

Distribution

Following absorption, pyrazinamide distributes extensively into body tissues and fluids, including the lungs, kidneys, and cerebrospinal fluid, which is particularly important for treating tuberculous meningitis.[1][2]

Metabolism

Pyrazinamide is a prodrug that is primarily metabolized in the liver.[1][4] It is hydrolyzed by the enzyme pyrazinamidase (encoded by the pncA gene) within Mycobacterium tuberculosis to its active form, pyrazinoic acid (POA).[5][6] In the human body, pyrazinamide is also metabolized to pyrazinoic acid, which is then hydroxylated to 5-hydroxypyrazinoic acid.

Excretion

The metabolites of pyrazinamide are primarily cleared by the kidneys.[1] The parent drug is also renally cleared.[5] The half-life of pyrazinamide is approximately 9 to 10 hours.[1]

Pharmacodynamics

Pyrazinamide is a unique antitubercular agent with bactericidal activity, particularly against semi-dormant mycobacteria residing in acidic environments.[6][7] This "sterilizing" action is critical for shortening the duration of tuberculosis therapy.[6][7]

Mechanism of Action

The precise mechanism of action of pyrazinamide is complex and thought to involve multiple targets.[7] The primary mechanism involves the accumulation of its active form, pyrazinoic acid, within the mycobacterium.[7][8]

-

Conversion to Active Form : Pyrazinamide diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase converts it to pyrazinoic acid.[6][8]

-

Accumulation in Acidic Environment : In an acidic environment (pH 5 to 6), pyrazinoic acid is protonated and is thought to diffuse back into the bacillus, leading to its accumulation.[7][8]

-

Disruption of Cellular Functions : The accumulation of pyrazinoic acid is believed to disrupt several vital cellular functions, including:

-

Inhibition of Fatty Acid Synthase I (FAS-I) : Pyrazinoic acid has been proposed to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][6]

-

Disruption of Membrane Potential and Energy Production : The accumulation of the acidic pyrazinoic acid may disrupt the membrane potential and interfere with energy production.[4][8]

-

Inhibition of Trans-translation : Pyrazinoic acid has also been suggested to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process that helps bacteria survive under stress.[7][8]

-

Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of pyrazinamide.

Table 1: Pharmacokinetic Parameters of Pyrazinamide

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~90% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | [1] |

| Half-life (t½) | 9 - 10 hours | [1] |

| Distribution | Widely distributed, including CSF | [1][2] |

| Metabolism | Hepatic | [1][4] |

| Excretion | Renal | [1] |

Table 2: Pharmacodynamic Parameters of Pyrazinamide

| Parameter | Value | Reference |

| Activity | Bactericidal | [1] |

| Spectrum of Activity | Mycobacterium tuberculosis complex | [6] |

| Optimal pH for Activity | Acidic (pH 5.0-5.5) | [3][8] |

| Minimal Inhibitory Concentration (MIC) at pH 5.5 | 20 mg/L | [3] |

| Primary Mechanism of Resistance | Mutations in the pncA gene | [6][7] |

Experimental Protocols

Analysis of Pyrazinamide Pharmacokinetics in Clinical Trials

A common methodology for analyzing pyrazinamide pharmacokinetic data in clinical trials involves population nonlinear mixed-effects modeling. This approach was utilized in the Study 31/ACTG A5349, a large Phase 3 randomized controlled trial.[9][10][11]

Objective: To characterize pyrazinamide pharmacokinetic parameters, identify risk factors for drug exposure variability, and evaluate the relationship between exposure and efficacy/safety outcomes.[10][11]

Methodology:

-

Study Design: A Phase 3, randomized, controlled clinical trial (NCT02410772).[10][11]

-

Dosing: Pyrazinamide was administered once daily, with doses based on weight bands (e.g., 1,000 mg for 40 to <55 kg, 1,500 mg for 55–75 kg, and 2,000 mg for >75 kg).[12]

-

Sample Collection: Plasma samples were collected from participants at various time points between weeks 2 and 8 of treatment. A subset of participants underwent intensive sampling at 0.5, 3, 5, 9, 12, and 24 hours after dosing.[12]

-

Pharmacokinetic Analysis: Steady-state pharmacokinetic data were analyzed using population nonlinear mixed-effects models.[10][11] This statistical method allows for the estimation of typical population pharmacokinetic parameters and the variability between individuals.

-

Exposure-Response Analysis: The contribution of pyrazinamide exposure (e.g., Area Under the Curve - AUC) to long-term efficacy was evaluated using parametric time-to-event models. The relationship with safety outcomes was assessed using logistic regression.[10][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Pyrazinamide in Mycobacterium tuberculosis.

Caption: Workflow for a typical population pharmacokinetic study.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. atsjournals.org [atsjournals.org]

The Scarcity of Publicly Available Research on Pifazin Analogues and Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifazin, the trademark name for the compound Pifarnine, is recognized for its role as an anti-ulcer agent.[1] Despite its established therapeutic use, a comprehensive review of publicly accessible scientific literature reveals a significant lack of research and development into its analogues and derivatives. This technical guide aims to summarize the existing knowledge on this compound (Pifarnine) and to highlight the current void in the exploration of its chemical space for the development of novel therapeutic agents.

This compound (Pifarnine): Core Compound Profile

Pifarnine is chemically identified as 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine.[1][2] It is classified as a non-anticholinergic gastric anti-secretory agent.[1]

Physicochemical Properties of Pifarnine

A summary of the key physicochemical properties of Pifarnine is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C27H40N2O2 | [1] |

| Molecular Weight | 424.62 g/mol | [1] |

| CAS Registry Number | 56208-01-6 | [1] |

| Appearance | Light yellow viscous liquid | [1] |

| Solubility | Readily soluble in most organic solvents; practically insoluble in water | [1] |

| pK1 | 4.10 | [1] |

| pK2 | 3.25 | [1] |

Pharmacological Data on Pifarnine

Quantitative pharmacological data for Pifarnine is limited in the public domain. The available toxicity data is presented below.

| Test | Species | Route | Value | Source |

| LD50 | Mice | Oral | 2175 mg/kg | [1] |

| LD50 | Rats | Oral | 2610 mg/kg | [1] |

| LD50 | Mice | IV | 40.6 mg/kg | [1] |

| LD50 | Rats | IV | 33.3 mg/kg | [1] |

| Approx. LD50 | Mice | IP | 500 mg/kg | [1] |

Pifarnine is a mixture of four stereoisomers (ZZ, EZ, ZE, EE). Notably, the separation of these isomers has not resulted in compounds with significantly different activity or toxicity profiles compared to the mixture.[1]

The Apparent Lack of this compound Analogues and Derivatives

Extensive searches of chemical and pharmacological databases for "this compound analogues," "this compound derivatives," "Pifarnine analogues," and "Pifarnine derivatives" did not yield any specific compounds that are explicitly described as such. The scientific literature appears to be silent on the synthesis, characterization, and biological evaluation of molecules structurally derived from Pifarnine.

This absence of data prevents the fulfillment of key requirements for an in-depth technical guide, including:

-

Comparative Data Presentation: Without analogues, no quantitative data can be summarized into tables for comparison of efficacy, potency, or other pharmacological parameters.

-

Detailed Experimental Protocols: There are no specific experimental protocols cited for the synthesis or biological screening of this compound analogues.

-

Signaling Pathway and Workflow Diagrams: The precise molecular mechanism and signaling pathway of Pifarnine are not well-documented, making it impossible to create a specific signaling pathway diagram. Similarly, without established experimental workflows for analogue screening, a relevant diagram cannot be generated.

Potential Areas for Future Research

The lack of exploration into this compound analogues represents a potential untapped area for drug discovery and development. A systematic structure-activity relationship (SAR) study could be initiated by modifying the key structural features of the Pifarnine molecule. The general workflow for such a study is outlined below.

References

An In-Depth Technical Review of Pifazin (Pifarnine)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive review of the available scientific literature on Pifazin, also known as Pifarnine. It is intended for informational purposes for a scientific audience. The information presented here is based on limited and dated sources, and a thorough investigation into the compound's development history and potential proprietary data would be necessary for a complete understanding.

Introduction

This compound (Pifarnine) is a chemical compound that has been investigated for its potential therapeutic effects on the gastrointestinal system. Early research, primarily conducted in the late 1970s, identified this compound as an agent with gastric anti-secretory and cytoprotective properties. This review aims to synthesize the available data on this compound, focusing on its mechanism of action, experimental data, and the signaling pathways potentially involved in its physiological effects. However, it is crucial to note that the available literature on this compound is sparse and largely originates from preliminary studies.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine |

| Molecular Formula | C27H40N2O2 |

| Molecular Weight | 424.6 g/mol |

| Synonyms | Pifarnine, U-27 |

Pharmacological Profile

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available scientific literature. Early studies suggest a dual role in the gastrointestinal tract:

-

Gastric Anti-Secretory Effects: this compound has been shown to reduce the secretion of gastric acid. However, the specific molecular targets and signaling pathways responsible for this inhibition remain undefined. It is unclear whether this compound acts on histamine H2 receptors, proton pumps, or other regulatory pathways involved in acid secretion.

-

Cytoprotective Effects: this compound has demonstrated a protective effect on the gastric mucosa, independent of its anti-secretory action. One study has suggested that this cytoprotection is not mediated by endogenous prostaglandins, which distinguishes it from many other gastroprotective agents. The alternative pathways for this protective effect have not been identified.

Signaling Pathways

Due to the limited research, the specific signaling pathways modulated by this compound are unknown. A hypothetical pathway for its cytoprotective action, independent of prostaglandins, is presented below. This diagram is speculative and intended to guide future research.

Caption: Hypothetical signaling pathway for this compound's cytoprotective effects.

Experimental Data

The quantitative data on this compound's efficacy and potency are not available in the reviewed literature. No information on IC50, Ki, or EC50 values, nor detailed pharmacokinetic and pharmacodynamic data, has been publicly reported.

Preclinical Studies

Information on specific preclinical models and detailed experimental protocols is scarce. The available abstracts refer to studies on gastric ulcerations in rats, but do not provide specifics on the models used (e.g., ethanol-induced, stress-induced), the dosages administered, or the detailed methodologies for assessing outcomes.

Clinical Studies

A preliminary clinical study on the gastric anti-secretory activity of this compound has been mentioned in the literature.[1] This study reportedly involved patients with various gastrointestinal conditions, including:

-

Enteritis

-

Peptic esophagitis

-

Gastritis

-

Jejunal diseases

-

Peptic ulcer

However, the results of this study, including quantitative measures of efficacy, patient demographics, dosing regimens, and statistical analyses, are not available in the public domain.

Discussion and Future Directions

The existing body of literature on this compound (Pifarnine) is insufficient to form a comprehensive understanding of its therapeutic potential. The early indications of gastric anti-secretory and cytoprotective effects are intriguing, particularly the suggestion of a prostaglandin-independent mechanism of cytoprotection. However, the lack of follow-up research for several decades suggests that the development of this compound may have been discontinued.

For researchers interested in revisiting this compound, the following areas would be critical to investigate:

-

Target Identification: Elucidating the molecular target(s) of this compound is paramount to understanding its mechanism of action.

-

In Vitro and In Vivo Pharmacology: Comprehensive studies are needed to determine the potency, efficacy, and pharmacokinetic/pharmacodynamic profile of this compound.

-

Signaling Pathway Analysis: Modern molecular biology techniques could be employed to identify the intracellular signaling cascades affected by this compound.

-

Historical Data Retrieval: A thorough search for any unpublished data or internal reports from the original developers could provide invaluable information.

Conclusion

This compound (Pifarnine) represents a historical footnote in gastrointestinal pharmacology. While early research hinted at a novel mechanism of gastric protection, the lack of subsequent investigation has left significant gaps in our knowledge. Without further, in-depth research, the full potential of this compound as a therapeutic agent remains unknown. The information presented in this guide, based on the limited available data, should serve as a starting point for any future investigations into this compound.

References

Pifazin (Pimavanserin) Safety and Toxicity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of Pifazin (Pimavanserin), a selective serotonin inverse agonist and antagonist, primarily targeting the 5-HT2A receptor. The information presented herein is compiled from publicly available data, including U.S. Food and Drug Administration (FDA) reviews and clinical trial publications, to support research and drug development activities.

Executive Summary

Pimavanserin is an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. Its mechanism of action, which avoids direct antagonism of dopaminergic receptors, is a key differentiator from other antipsychotics and is linked to its favorable motor symptom safety profile in this patient population.

The overall safety profile of Pimavanserin has been characterized through extensive preclinical and clinical evaluations. Key safety considerations include a boxed warning for increased mortality in elderly patients with dementia-related psychosis and a risk of QT interval prolongation. Nonclinical studies have identified multi-organ phospholipidosis in several species, a finding common to cationic amphiphilic drugs, which has been thoroughly evaluated by regulatory authorities. This guide provides a detailed examination of the available safety and toxicity data to inform a comprehensive understanding of Pimavanserin's risk-benefit profile.

Preclinical Toxicology

A comprehensive set of preclinical toxicology studies were conducted to evaluate the safety of Pimavanserin in various animal models. These studies included single and repeat-dose toxicity, genetic toxicology, carcinogenicity, and reproductive and developmental toxicity assessments.

Acute and Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in mice, rats, and monkeys for up to 12 months. The most notable finding across species was the induction of multi-organ phospholipidosis, characterized by the excessive accumulation of phospholipids in cells.[1] In rats, this was associated with inflammation and secondary inflammatory fibrosis in the lungs.[2] However, the FDA concluded that this fibrosis was a secondary effect of chronic inflammation and not a direct drug-induced injury.[2] A no-observed-effect level (NOEL) for chronic inflammation in the lungs of rats was established, providing a safety margin relative to human exposure.[2]

Genetic Toxicology

Pimavanserin was evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays. The results of these studies were negative, indicating that Pimavanserin is not mutagenic or clastogenic.[2]

Table 1: Summary of Genetic Toxicology Studies

| Assay Type | Test System | Result |

| In vitro Ames Assay | S. typhimurium | Non-mutagenic |

| In vitro Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | Non-mutagenic |

| In vivo Mouse Micronucleus Assay | CD-1 mice | No evidence of clastogenicity |

Carcinogenicity

Long-term carcinogenicity studies were conducted in both rats and mice. Pimavanserin did not induce any significant increases in tumors in either species, indicating a lack of carcinogenic potential under the conditions of these studies.[2]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted to assess the potential effects of Pimavanserin on fertility and embryo-fetal development.

Table 2: Summary of Reproductive and Developmental Toxicity Findings

| Study Type | Species | Key Findings |

| Fertility and Early Embryonic Development | Rat | No effects on fertility. |

| Embryo-Fetal Development | Rat | No developmental effects at doses up to 10 times the maximum recommended human dose (MRHD). Maternal toxicity, lower pup survival, and body weight were observed at higher doses. |

| Embryo-Fetal Development | Rabbit | No developmental effects at doses up to 12 times the MRHD. |

Clinical Safety

The clinical safety of Pimavanserin has been evaluated in a comprehensive program of clinical trials involving patients with Parkinson's disease psychosis and other neurodegenerative diseases.

Adverse Reactions in Clinical Trials

The most common adverse reactions reported in placebo-controlled clinical trials are summarized in the table below.

Table 3: Common Adverse Reactions (≥2% and greater than placebo) in Pimavanserin-Treated Patients

| Adverse Reaction | Pimavanserin (N=202) | Placebo (N=231) |

| Peripheral Edema | 7% | 2% |

| Nausea | 7% | 4% |

| Confusional State | 6% | 3% |

| Hallucination | 5% | 3% |

| Constipation | 4% | 3% |

| Gait Disturbance | 2% | <1% |

Serious Adverse Events and Boxed Warning

Pimavanserin carries a boxed warning regarding an increased risk of mortality in elderly patients with dementia-related psychosis.[1] This is a class-wide warning for all antipsychotic drugs. In placebo-controlled studies of Pimavanserin in patients with Parkinson's disease psychosis, the incidence of death was 1.5% in the Pimavanserin group compared to 0.4% in the placebo group.

QT Interval Prolongation

Pimavanserin has been shown to prolong the QT interval. This effect is a key safety consideration and requires careful patient selection and monitoring. The mechanism is believed to involve the blockade of the hERG potassium channel.

Experimental Protocols

While detailed, proprietary experimental protocols are not fully available in the public domain, the following descriptions are based on information from FDA reviews and clinical trial registries.

Preclinical Toxicology Study Designs

-

Genetic Toxicology:

-

Ames Assay: Standard strains of Salmonella typhimurium and Escherichia coli were used to assess for the induction of point mutations, with and without metabolic activation.

-

Mouse Lymphoma Assay: L5178Y mouse lymphoma cells were used to evaluate for the induction of forward mutations at the thymidine kinase (TK) locus.

-

Mouse Micronucleus Assay: CD-1 mice were administered Pimavanserin, and bone marrow erythrocytes were examined for the presence of micronuclei, an indicator of chromosomal damage.[2]

-

-

Carcinogenicity Studies: Long-term studies (up to 2 years) were conducted in rats and mice, with Pimavanserin administered in the diet. The studies were designed to assess the potential for tumor formation at various dose levels.[2]

-

Reproductive Toxicity:

-

Fertility and Early Embryonic Development (Rat): Male and female rats were dosed prior to and during mating to assess effects on fertility and early embryonic development.

-

Embryo-Fetal Development (Rat and Rabbit): Pregnant animals were dosed during the period of organogenesis to evaluate potential effects on fetal development.

-

Clinical Trial Safety Assessment Protocol (Example - Phase 3)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with a diagnosis of Parkinson's disease and psychotic symptoms.

-

Treatment: Patients were randomized to receive a fixed dose of Pimavanserin or placebo once daily for a specified duration (e.g., 6 weeks).

-

Safety Assessments:

-

Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.

-

Regular physical examinations, including vital signs.

-

12-lead electrocardiograms (ECGs) at baseline and at specified intervals to monitor for QT interval changes.

-

Clinical laboratory tests (hematology, chemistry, urinalysis).

-

Suicidality assessment using standardized scales.

-

Assessment of motor function using scales such as the Unified Parkinson's Disease Rating Scale (UPDRS).

-

Visualizations

Signaling Pathway

Caption: Mechanism of Action of Pimavanserin at the 5-HT2A Receptor.

Experimental Workflow

References

Methodological & Application

A Note on the Synthesis of Pharmaceutical Compounds

Providing detailed protocols for the synthesis of pharmaceutical compounds such as Pifazin (Pyrazinamide) is restricted. The synthesis of active pharmaceutical ingredients requires specialized equipment, controlled environments, and stringent adherence to safety and regulatory protocols (Good Manufacturing Practices) to ensure the final product is safe, effective, and pure. Unauthorized synthesis can pose significant risks.

This document, therefore, focuses on the established scientific understanding of Pyrazinamide from a drug development and clinical perspective, including its mechanism of action, historical context, and therapeutic properties, which are crucial for researchers in the field.

Introduction to Pyrazinamide (this compound)

Pyrazinamide is a critical first-line medication used in combination with other drugs for the treatment of tuberculosis (TB), an infectious disease caused by Mycobacterium tuberculosis.[1][2] It was first synthesized in 1936, but its potent antitubercular activity was not recognized until 1952.[1][3] A remarkable aspect of its discovery was its lack of activity against TB in standard in vitro cultures at neutral pH, which nearly caused it to be overlooked.[1][4] However, its effectiveness in animal models led to its eventual use in humans, revolutionizing TB therapy.[3][5] The inclusion of Pyrazinamide in treatment regimens helped shorten the duration of therapy from 12 or more months to the current standard of 6 months, significantly improving patient adherence and outcomes.[3][5][6]

Mechanism of Action

Pyrazinamide is a prodrug, meaning it is converted into its active form within the body.[3] This bioactivation process is a key element of its targeted effect against M. tuberculosis.

Key Steps in the Mechanism of Action:

-

Uptake: Pyrazinamide passively diffuses into the M. tuberculosis bacterium.

-

Activation: Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts Pyrazinamide into its active form, pyrazinoic acid (POA).[3][7] This conversion is most efficient in an acidic environment.

-

Accumulation: The acidic conditions often found in TB-infected tissues (like the inside of macrophages) cause POA to become protonated and accumulate within the bacterial cell.[6][7][8]

-

Bactericidal Effect: The accumulation of POA disrupts multiple vital functions in the bacterium. While the exact mechanism is still under investigation, leading hypotheses suggest it inhibits coenzyme A synthesis, disrupts membrane transport and energy production, and interferes with the trans-translation process required for protein synthesis.[1][6]

This unique mechanism makes Pyrazinamide highly effective against semi-dormant or "persister" bacteria residing in acidic environments, which other antibiotics may not effectively target.[3][6]

References

- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 2. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]

- 3. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for Pifazin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the initial in vitro evaluation of Pifazin, a novel compound with potential applications in cell biology and drug development. The following protocols detail standard experimental procedures to assess the effects of this compound on cell viability, apoptosis, and protein signaling pathways in cultured cells. Adherence to these protocols will ensure reproducible and reliable data generation for the characterization of this compound's cellular and molecular activities.

This compound: Postulated Mechanism of Action

The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that this compound may influence key cellular processes such as proliferation and survival by modulating intracellular signaling cascades. One of the hypothesized pathways affected by this compound is the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis.[1][2] Further research is required to fully elucidate the molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

Cell Culture and this compound Treatment

A foundational aspect of studying the effects of this compound involves proper cell culture and treatment techniques.

Protocol:

-

Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that ensures they are in the logarithmic growth phase at the time of treatment. A typical seeding density is 1 x 10^4 to 5 x 10^4 cells/mL, but this should be optimized for each cell line.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent) in all experiments.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.

Cell Viability Assay

To quantify the effect of this compound on cell proliferation and cytotoxicity, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.[3]

Protocol:

-

Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in section 2.1.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Data Presentation:

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 10 | 0.85 ± 0.05 | 68.0 |

| 50 | 0.42 ± 0.03 | 33.6 |

| 100 | 0.15 ± 0.02 | 12.0 |

Apoptosis Assay by Flow Cytometry

To determine if the reduction in cell viability is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[4][5][6][7] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.[4][5][6][7]

Protocol:

-

Cell Treatment: Seed and treat cells with this compound in 6-well plates.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.[8]

-

Cell Washing: Wash the collected cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound (50 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |

Western Blotting

Western blotting is used to analyze the expression levels of specific proteins involved in signaling pathways potentially affected by this compound, such as the PI3K/Akt pathway.[9][10][11][12][13]

Protocol:

-

Protein Extraction: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

| Protein | Vehicle (Relative Density) | This compound (50 µM) (Relative Density) |

| p-Akt | 1.00 | 0.35 |

| Total Akt | 1.00 | 0.98 |

| Bcl-2 | 1.00 | 0.42 |

| Bax | 1.00 | 1.85 |

| β-actin | 1.00 | 1.00 |

Visualizations

Signaling Pathway Diagram

Caption: Postulated this compound signaling pathway.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for evaluating this compound.

Logical Relationship of Apoptosis Assay Results

Caption: Interpretation of apoptosis assay results.

References

- 1. Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in rats with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 6. scispace.com [scispace.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trypsin Cell Dissociation Protocol [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Pifazin in In Vivo Animal Studies

A comprehensive search for publicly available data on Pifazin (also known as Pifarnine) for in vivo animal studies did not yield specific quantitative data on dosage, detailed experimental protocols, or established signaling pathways. The available information primarily identifies this compound as an anti-ulcer agent with a history of clinical use, but lacks the specific preclinical data required to fulfill the detailed application notes and protocols as requested.

While the core requirements for quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams cannot be met due to the absence of specific information in the public domain, this document aims to provide a foundational understanding of this compound based on the limited information available and outlines a general framework for how such studies would be designed.

Overview of this compound

This compound, with the chemical name 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine, has been identified as a compound with anti-ulcer properties. Its therapeutic application has been explored in the context of gastrointestinal diseases. However, detailed preclinical studies outlining its pharmacokinetics, pharmacodynamics, and toxicology in various animal models are not readily accessible.

General Principles for In Vivo Animal Studies of a Novel Anti-Ulcer Agent

In the absence of specific data for this compound, researchers and drug development professionals can refer to established methodologies for evaluating novel anti-ulcer agents in animal models. A general experimental workflow is outlined below.

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical evaluation of a novel anti-ulcer agent.

Hypothetical Signaling Pathway for an Anti-Ulcer Agent

The mechanism of action for many anti-ulcer drugs involves the modulation of gastric acid secretion or enhancement of mucosal defense mechanisms. A hypothetical signaling pathway that could be investigated for an agent like this compound is presented below. This diagram illustrates potential targets within a gastric parietal cell.

Caption: A hypothetical mechanism of action for an anti-ulcer drug like this compound.

Recommendations for Future Research

To generate the specific data required for detailed application notes and protocols for this compound, the following experimental avenues would need to be pursued:

-

Dose-Ranging and Toxicity Studies: Initial studies in rodent models (e.g., mice and rats) to determine the maximum tolerated dose (MTD) and to identify any acute toxicity.

-

Efficacy Studies in Ulcer Models: Evaluation of this compound in established animal models of gastric ulcers, such as those induced by nonsteroidal anti-inflammatory drugs (NSAIDs), ethanol, or stress.

-

Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal species.

-

Mechanism of Action Studies: In vitro and in vivo experiments to elucidate the specific molecular targets and signaling pathways modulated by this compound. This could involve receptor binding assays, enzyme activity assays, and measurement of second messengers.

-

Safety Pharmacology Studies: Assessment of the effects of this compound on major organ systems, including the cardiovascular, respiratory, and central nervous systems.

Until such studies are conducted and the data is made publicly available, it is not possible to provide the detailed, quantitative, and protocol-driven information requested. Researchers interested in using this compound for in vivo animal studies would need to undertake these foundational preclinical investigations.

Application Notes and Protocols for the Analytical Quantification of Pifazin (Pyrazinamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifazin, chemically known as pyrazinamide, is a cornerstone first-line antituberculosis agent. Accurate and reliable quantification of pyrazinamide in various matrices, including pharmaceutical dosage forms and biological fluids, is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of pyrazinamide using common analytical techniques.

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of pyrazinamide. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Ultra-Performance Liquid Chromatography (UPLC-UV), and UV-Visible Spectrophotometry. These methods offer a range of simplicity, sensitivity, and specificity to suit different analytical needs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various analytical methods used for pyrazinamide quantification, providing a comparative overview of their performance characteristics.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

| Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy/Recovery (%) | Reference |

| 2.00 - 50.00 | - | 2.00 | >85% | [1] |

| 20 - 120 | - | - | - | [2] |

| 1 - 10 | - | - | 68.94 - 116.02 | [3] |

Table 2: Ultra-Performance Liquid Chromatography (UPLC) Method

| Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy/Recovery (%) | Reference |

| 5 - 60 | - | 5 | >85% | [4] |

Table 3: UV-Visible Spectrophotometry Methods

| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy/Recovery (%) | Reference |

| Area Under Curve (AUC) | 2 - 16 | - | - | - | [5] |

| Second Order Derivative | 2 - 16 | - | - | - | [5] |

| Direct UV | 1.11 - 13.33 | 0.0157 - 0.0222 | 0.0415 - 0.0546 | 99.4 - 103.0 | [6] |

| First Order Derivative | 4 - 20 | - | - | - | [7] |

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of pyrazinamide using different analytical techniques.

References

- 1. quantification-of-pyrazinamide-isoniazid-acetyl-isoniazid-and-rifampicin-by-a-high-performance-liquid-chromatography-method-in-human-plasma-from-patients-with-tuberculosis - Ask this paper | Bohrium [bohrium.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. pjmhsonline.com [pjmhsonline.com]

- 4. Frontiers | A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring [frontiersin.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. jppres.com [jppres.com]

- 7. ajrconline.org [ajrconline.org]

Pipazine and its Derivatives: Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The heterocyclic compound piperazine and its numerous derivatives represent a significant class of molecules with profound implications for neuroscience research and drug development.[1][2] These compounds are characterized by a six-membered ring containing two nitrogen atoms at opposite positions, a scaffold that allows for diverse chemical modifications and a broad range of pharmacological activities.[1] In the central nervous system (CNS), piperazine derivatives interact with a variety of neurotransmitter systems, leading to their application as antipsychotics, antidepressants, and anxiolytics.[2][3]

The primary mechanism of action for many piperazine compounds involves the modulation of neurotransmitter receptors.[1] Notably, they have been shown to interact with gamma-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter system in the brain.[4][5][6] Some piperazine derivatives act as GABA receptor agonists, enhancing the inhibitory effects of GABA, which can lead to a reduction in neuronal excitability.[4][5][6][7] This mechanism is central to their use in studying and treating conditions characterized by neuronal hyperexcitability.

Furthermore, various piperazine derivatives exhibit significant activity at serotonin (5-HT) and dopamine receptors. For instance, compounds like meta-chlorophenylpiperazine have been shown to interact with serotonergic receptors and inhibit serotonin reuptake.[1] The antipsychotic effects of certain piperazine derivatives, such as clozapine, are attributed to their complex interactions with dopamine and serotonin receptor subtypes.[2][3]

Recent research has also highlighted the potential of piperazine derivatives in the context of neurodegenerative diseases.[8] Some studies have demonstrated their neuroprotective effects, for example, by potentiating TRPC6 channels and protecting dendritic spines from amyloid toxicity in models of Alzheimer's disease.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from selected studies on the effects of piperazine and its derivatives in a neuroscience context.

| Compound/Derivative | Model System | Dosage/Concentration | Key Quantitative Finding | Reference |

| Piperazine (Pip) | Rat sympathetic ganglia (in vitro) | 0.1-10 mM (as citrate), 1-30 mM (as hexahydrate) | Produced a sustained, reversible depolarization of ganglia. | [10] |

| GABA | Rat sympathetic ganglia (in vitro) | 1-100 µM | Evoked reversible depolarizations. | [10] |

| Compound 100 (a bisbenzamidine with piperazine linker) | P. murina pneumonia in mice (in vivo) | 10 mg/kg, 20 mg/kg, 40 mg/kg (intraperitoneal) | Showed marked to very marked anti-Pneumocystis activity. | [11] |

| Compound 101 (a bisbenzamidine with piperazine linker) | P. murina pneumonia in mice (in vivo) | 5 mg/kg, 10 mg/kg (intraperitoneal) | Demonstrated moderate anti-Pneumocystis activity. | [11] |

| Quipazine | Mice (in vivo) | Not specified | Induced a lasting head-twitch response, indicative of psychedelic-like action. | [12] |

| Piperazine citrate | Cryptosporidium parvum infected mice (in vivo) | 30 mg/kg (in combination with Nitazoxanide) | Resulted in the highest reduction rate of mean number of oocysts. | [13] |

Key Experimental Protocols

In Vitro Electrophysiological Recording in Rat Sympathetic Ganglia

This protocol is based on the methodology used to study the neuronal effects of piperazine on rat sympathetic ganglia.[10]

Objective: To characterize the effects of piperazine on neuronal membrane potential and conductance.

Materials:

-

Rat superior cervical ganglia

-

Artificial cerebrospinal fluid (aCSF)

-

Piperazine citrate or piperazine hexahydrate

-

GABA (for comparison)

-

Hexamethonium, bicuculline, picrotoxin (for antagonist studies)

-

Glass microelectrodes for intracellular and extracellular recording

-

Amplifiers and data acquisition system

Procedure:

-

Isolate superior cervical ganglia from rats and maintain them in a recording chamber superfused with aCSF at room temperature.

-

For extracellular recordings, place a suction electrode on the ganglion surface to record surface potentials.

-

For intracellular recordings, impale individual ganglionic neurons with high-resistance glass microelectrodes filled with KCl.

-

Establish a stable baseline recording of membrane potential and input resistance.

-

Apply piperazine (0.1-10 mM as citrate or 1-30 mM as hexahydrate) to the superfusing aCSF for a defined period (e.g., 2 minutes).

-

Record changes in membrane potential, conductance, and the configuration of directly evoked action potentials.

-

Wash out the drug with aCSF and allow for recovery to baseline.

-

To investigate the receptor pharmacology, co-apply piperazine with receptor antagonists such as hexamethonium (for nicotinic receptors) or bicuculline/picrotoxin (for GABA receptors) and observe any changes in the piperazine-induced response.

In Vivo Evaluation of Anti-Pneumocystis Activity in Mice

This protocol is adapted from a study evaluating the efficacy of piperazine-linked compounds against Pneumocystis pneumonia.[11]

Objective: To assess the in vivo therapeutic efficacy of piperazine derivatives.

Model: Dexamethasone-treated mice infected with Pneumocystis murina.

Materials:

-

Test compounds (e.g., piperazine-linked bisbenzamidines)

-

Pentamidine (positive control)

-

Vehicle (e.g., 2% ethanol in sterile water)

-